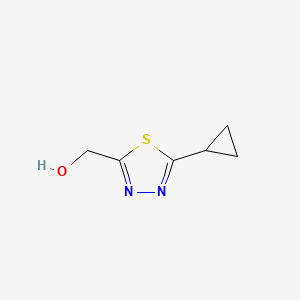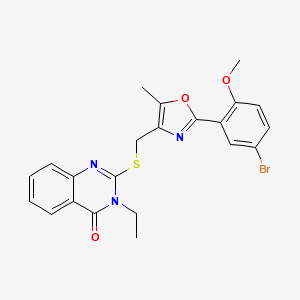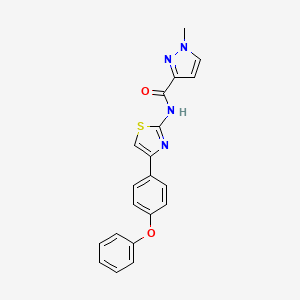
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol” is a chemical compound with the CAS Number: 1330755-40-2 . It has a molecular weight of 156.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in a variety of natural products and medicinal agents .Physical And Chemical Properties Analysis
“(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Solvent Effects on Molecular Aggregation
Research on similar thiadiazole compounds, like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has shown solvent effects on molecular aggregation. Spectroscopic studies in organic solvents reveal associations of fluorescence effects with aggregation processes, influenced by substituent group structure on molecule aggregation interactions. This suggests that variations in molecular structure, akin to (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol, could have significant implications for their aggregation behavior in different solvents, potentially affecting their utility in various scientific applications (Matwijczuk et al., 2016).
Antiviral Activity
The synthesis of thiadiazole derivatives, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, has been explored for antiviral properties. These compounds have shown potential antiviral activity against tobacco mosaic virus, indicating that structurally related compounds like (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol may also possess antiviral capabilities, subject to further research and development (Chen et al., 2010).
Antimicrobial and Anti-inflammatory Properties
Research on bis-heterocyclic derivatives containing thiadiazole moieties has indicated antimicrobial, anti-inflammatory, and analgesic properties. Such studies highlight the potential for compounds like (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol to be explored for similar biomedical applications, potentially contributing to the development of new therapeutic agents (Kumar & Panwar, 2015).
Dyeing Performance of Thiadiazole Derivatives
The synthesis and characterization of thiadiazole derivatives for dyeing performance on nylon fabric demonstrate the application of thiadiazole compounds in the textile industry. This research suggests that (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol and similar compounds could potentially be utilized in the development of new dyes with specific properties for textile applications (Malik et al., 2018).
Photovoltaic Performance
Studies on polymers incorporating thiadiazole units, such as di-2-thienyl-2,1,3-benzothiadiazole derivatives, have explored their use in polymer photovoltaic devices. This indicates the relevance of (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol in the field of renewable energy, particularly in the design and optimization of organic photovoltaic materials for enhanced energy conversion efficiencies (Helgesen et al., 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPRDUAARQJCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1330755-40-2 |
Source


|
| Record name | (5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2905203.png)

![1H-Pyrazol-3-amine, 5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B2905207.png)
![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2905209.png)

![5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2905215.png)

![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2905217.png)
![1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2905218.png)

![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide](/img/structure/B2905221.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2905224.png)
![Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B2905225.png)